General Structure: The papers focus on derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one, which contain a spirocyclic system with a β-lactam ring fused to an isoxazolidine ring. This structure arises from the [3+2] cycloaddition reaction of methylenelactams and nitrones. [, ]
Substituent Variations: The papers explore various substituents on the spirocyclic core, leading to diverse chemical properties and potential applications. [, , , ]
2,6-Diazaspiro[3.4]octan-7-one hydrochloride is a spirocyclic compound characterized by its unique molecular structure and pharmacological properties. Its molecular formula is , and it is recognized for its role as a sigma-1 receptor antagonist, which has implications in pain management and neuroprotection. The compound's IUPAC name reflects its complex structure, highlighting the presence of nitrogen atoms in a spirocyclic arrangement.
This compound falls under the category of spirocyclic compounds, which are defined by having two or more rings that share a single atom. Spirocyclic compounds are often studied for their biological activities, particularly in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research.
The synthesis of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride typically involves several key steps:
In industrial settings, the synthesis follows similar routes but on a larger scale, utilizing specialized reactors to maintain precise control over reaction parameters.
The molecular structure of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride features:
The compound's molecular weight is approximately 162.62 g/mol, and it has distinct chemical shifts observable in nuclear magnetic resonance spectroscopy, which can be used to confirm its structure .
2,6-Diazaspiro[3.4]octan-7-one hydrochloride can participate in various chemical reactions:
The primary target for 2,6-Diazaspiro[3.4]octan-7-one hydrochloride is the sigma-1 receptor (σ1R). Its mechanism includes:
The primary applications of 2,6-Diazaspiro[3.4]octan-7-one hydrochloride include:
The efficient construction of the 2,6-diazaspiro[3.4]octane scaffold requires precise annulation methodologies. A widely adopted industrial approach begins with commercially available N-Boc-azetidine-3-one (1), which undergoes Horner-Wadsworth-Emmons olefination to yield α,β-unsaturated ester 2 in >90% yield. This intermediate then participates in a critical [3+2] cycloaddition with N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine under LiF catalysis, forming the spirocyclic core 3 in 56% yield without chromatographic purification . Alternative routes leverage azetidine ketone intermediates with activated methylene compounds through Knoevenagel condensation, though yields rarely exceed 40% [3]. The crystalline hydrochloride salt (CAS 1956355-12-6) is typically obtained via HCl-mediated deprotection of Boc-protected intermediates, with precipitation from anhydrous diethyl ether providing pharmaceutical-grade material [3] [6].
Table 1: Key Intermediates in Spirocyclic Core Synthesis
Intermediate | Chemical Structure | Key Transformation | Yield (%) |
---|---|---|---|
Azetidinone 1 | N-Boc-3-azetidinone | Starting material | - |
Unsaturated ester 2 | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Horner-Wadsworth-Emmons | >90 |
Spirocyclic core 3 | Methyl 2,6-diazaspiro[3.4]octane-2-carboxylate | [3+2] Cycloaddition | 56 |
Hydrochloride salt | 2,6-Diazaspiro[3.4]octan-7-one·HCl | Acidic deprotection | 85-92 |
The scaffold’s versatility enables strategic functionalization at three sites: the pyrrolidine nitrogen, azetidine nitrogen, and C7-carbonyl. For sigma-1 receptor (σ1R) antagonism, researchers introduced substituted benzyl groups at the pyrrolidine nitrogen via reductive amination, discovering that 4-fluorobenzyl derivatives significantly enhanced morphine's antinociceptive effects in vivo [1]. Conversely, antitubercular activity optimization focused on carbonyl conversion to nitrofuran-containing amides. When hydrazide 14 (derived from ester hydrolysis) was coupled with cyclopropane carboxamidine and cyclized, triazole 20 emerged, which upon N-(5-nitrofuroyl) modification delivered compound 22 with sub-μg/mL activity against Mycobacterium tuberculosis . Notably, acryloyl functionalization at the azetidine nitrogen yielded covalent KRAS inhibitors (e.g., WO2020086739A1), where the Michael acceptor enabled irreversible binding to the G12C mutant cysteine [5].
Table 2: Bioactivity-Driven Functionalization Strategies
Biological Target | Functional Groups Introduced | Key Compound | Bioactivity |
---|---|---|---|
Sigma-1 receptor (σ1R) | 4-Fluorobenzyl at pyrrolidine N | Compound 32 [1] | Enhanced morphine analgesia; rescued morphine tolerance |
Mycobacterium tuberculosis | 5-Nitrofuroyl triazole at carbonyl | Compound 22 | MIC = 0.016 μg/mL |
Mutant KRAS G12C | Acryloyl at azetidine N | WO2020086739A1 [5] | Tumor metastasis inhibition |
Protecting group selection critically impacts synthetic efficiency. The Boc group is preferred for azetidine nitrogen protection due to cleavage under mild acidic conditions compatible with the hydrochloride salt formation step [3]. For pyrrolidine nitrogen, benzyl protection predominates in discovery-phase syntheses (e.g., 3 to 7 via hydrogenation), but introduces scalability challenges associated with palladium catalyst residues [5]. Industrial routes increasingly employ mesyl (Ms) groups, as demonstrated in the synthesis of 16 and 17, where the N-mesyl derivative showed superior stability during 1,2,4-triazole formation and lower purification costs . However, N-Boc derivatives remain indispensable for amide coupling reactions, as the electron-withdrawing mesyl group deactivates the nitrogen toward acylation.
Scaling the 2,6-diazaspiro[3.4]octan-7-one hydrochloride synthesis faces three key bottlenecks:
Stability during storage also presents hurdles, as the hydrochloride salt exhibits hygroscopicity, necessitating cold-chain transportation (2–8°C) under inert atmosphere [6].
Table 3: Industrial Scalability Assessment of Key Steps
Synthetic Step | Lab-Scale Yield (%) | Pilot-Scale Yield (%) | Primary Scale-Up Challenge |
---|---|---|---|
[3+2] Cycloaddition (→3) | 56 | 42 | Moisture sensitivity; exotherm control |
N-Deprotection (Boc → HCl salt) | 90 | 87 | HCl gas handling; particle size control |
Reductive amination (→5d) | 72 | 68 | Catalyst poisoning by amine impurities |
Nitrofuroyl acylation (→17) | 75 | 63 | Nitrofuran instability at >60°C |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: